3-(4-Fluorophenyl)cyclobutan-1-one
Overview
Description
3-(4-Fluorophenyl)cyclobutan-1-one is a compound that can be associated with various chemical research areas, including the synthesis of fluorinated cyclobutane derivatives and their potential applications in material science and medicinal chemistry. Although the provided papers do not directly discuss 3-(4-Fluorophenyl)cyclobutan-1-one, they offer insights into related chemical structures and reactions that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluorinated cyclobutane derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers involves the formation of an aryl Grignard reagent followed by dehydrogenative hydrolysis and condensation to produce a monomer that can be thermally cyclopolymerized into a stable elastomeric film . Similarly, the synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones through a rhodium-catalyzed reaction demonstrates the potential for cyclobutanones to undergo carbon-carbon bond cleavage and form new compounds . These methods could potentially be adapted for the synthesis of 3-(4-Fluorophenyl)cyclobutan-1-one.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite diverse, with the potential for planar and non-planar conformations. For example, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative with a 4-fluorophenyl group shows a planar conformation except for one of the pyrrolidin rings, which adopts an envelope conformation . This suggests that 3-(4-Fluorophenyl)cyclobutan-1-one may also exhibit interesting conformational characteristics that could influence its chemical behavior.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can vary significantly depending on the substituents and the reaction conditions. The study of cyclobutadiene dications, for example, reveals insights into the conjugative interactions between substituents and the aromatic cation, which could be relevant for understanding the reactivity of 3-(4-Fluorophenyl)cyclobutan-1-one . The presence of a fluorine atom can influence the electron density and thus the reactivity of the compound.
Physical and Chemical Properties Analysis
Fluorinated cyclobutane derivatives often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The synthesis and characterization of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks show that the electron-withdrawing effect of fluorine atoms can significantly affect the acid-base properties of these compounds . This suggests that 3-(4-Fluorophenyl)cyclobutan-1-one may also have distinct physical and chemical properties, such as altered pKa values, due to the influence of the 4-fluorophenyl group.
Scientific Research Applications
Organic Synthesis
“3-(4-Fluorophenyl)cyclobutan-1-one” is used in the field of organic synthesis . In a study, the compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate was used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) was employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry . This method of synthesis is significant in the development of new methods for the synthesis of organofluorine compounds, which is among the most urgent tasks of modern organic and medicinal chemistry .
Nonlinear Optical Material
“3-(4-Fluorophenyl)cyclobutan-1-one” has been used in the field of optical materials . A study synthesized a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which was crystallized by a slow evaporation technique . The study found that the chalcone crystal can be considered as a nonlinear optical material .
Precursor for Other Compounds
“3-(4-Fluorophenyl)cyclobutan-1-one” can also serve as a precursor for synthesizing other compounds . For instance, it can be used to synthesize “3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine”, a compound that might have its own applications .
Antiviral Activity
Indole derivatives, which can be synthesized from “3-(4-Fluorophenyl)cyclobutan-1-one”, have shown potential in the field of antiviral research . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
Biological Activities
Indole derivatives, which can be synthesized from “3-(4-Fluorophenyl)cyclobutan-1-one”, have been found to possess various biological activities . These include anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDMEVWTIFKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465009 | |
Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)cyclobutan-1-one | |
CAS RN |
143589-42-8 | |
Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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